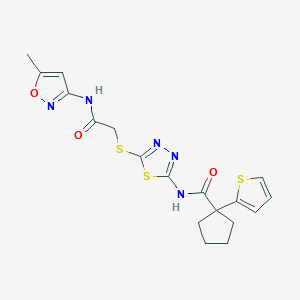
N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C18H19N5O3S3 and its molecular weight is 449.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound that incorporates several biologically active moieties, particularly the 1,3,4-thiadiazole and thiophenes. This compound has gained attention due to its potential therapeutic applications across various fields of medicine.
1. Thiadiazole Derivative Activity
The 1,3,4-thiadiazole moiety is known for its diverse biological activities. Research indicates that derivatives of this structure exhibit:
- Antimicrobial Properties : Thiadiazoles have shown significant effectiveness against various bacterial strains and fungi. Studies have reported that certain derivatives can inhibit microbial growth effectively, making them candidates for antibiotic development .
- Anti-inflammatory Effects : Compounds containing the thiadiazole scaffold have been found to possess anti-inflammatory properties. This is particularly relevant in the treatment of chronic inflammatory diseases .
- Anticancer Activity : Several studies highlight the cytotoxic effects of thiadiazole derivatives against cancer cell lines. For instance, compounds have demonstrated IC50 values in the low micromolar range against breast (MCF-7) and lung carcinoma (A549) cell lines, indicating potent anticancer potential .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of DNA/RNA Synthesis : Thiadiazole-based compounds often interfere with nucleic acid synthesis, which is crucial for cancer cell proliferation .
- Enzyme Inhibition : These compounds can inhibit key enzymes involved in tumor progression and inflammation, such as phosphodiesterases and carbonic anhydrases .
Table 1: Summary of Biological Activities of Thiadiazole Derivatives
Case Study: Anticancer Activity
In a study examining the anticancer properties of various thiadiazole derivatives, a specific compound demonstrated significant inhibition of cell growth in SK-MEL-2 melanoma cells with an IC50 value of 4.27 µg/mL. The study utilized molecular docking to elucidate interactions with tubulin, further supporting the compound's potential as an anticancer agent .
4. Potential Applications
Given its diverse biological activities, this compound may find applications in:
- Pharmaceutical Development : As a lead compound for developing new antimicrobial and anticancer drugs.
- Therapeutic Agents : For managing inflammatory conditions due to its anti-inflammatory properties.
Properties
IUPAC Name |
N-[5-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S3/c1-11-9-13(23-26-11)19-14(24)10-28-17-22-21-16(29-17)20-15(25)18(6-2-3-7-18)12-5-4-8-27-12/h4-5,8-9H,2-3,6-7,10H2,1H3,(H,19,23,24)(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLIAPWNDZHBJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)NC(=O)C3(CCCC3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














